4,5-Dichloro-6-ethylpyrimidine
Overview
Description
4,5-Dichloro-6-ethylpyrimidine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a colorless, odorless, crystalline solid that is slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-ethylpyrimidine typically involves the condensation of 2-chloro-3-oxopentanoic acid alkyl ester with formamidinium salts in the presence of bases. This intermediate is then converted into this compound using phosphoryl chloride .
Industrial Production Methods: In an industrial setting, the preparation method involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, followed by the addition of diethyl malonate. The mixture is then refluxed, and the resulting product is treated with hydrochloric acid to obtain 4,6-dihydroxypyrimidine. This intermediate is then chlorinated using thionyl chloride to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-6-ethylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives.
Scientific Research Applications
4,5-Dichloro-6-ethylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 4,5-Dichloro-6-methylpyrimidine
- 4,5-Dichloro-6-isopropylpyrimidine
- 4,5-Dichloro-6-ethylpyrimidine
Comparison: this compound is unique due to its specific ethyl substitution at the 6-position, which can influence its reactivity and the types of derivatives it can form. Compared to its methyl and isopropyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dichloro-6-ethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)6(8)10-3-9-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVZESOQOOPTGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456537 | |
Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115617-41-9 | |
Record name | 4,5-DICHLORO-6-ETHYLPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,5-dichloro-6-ethylpyrimidine and why is its production method important?
A1: this compound serves as a key intermediate in the synthesis of various agricultural chemicals, particularly fungicides, insecticides, and miticides. The research abstract [] outlines a novel production method for this compound that boasts industrial advantages. The described process utilizes readily available starting materials like 2-chloro-3-oxopentanoic ester and formamidinium salts, making it a potentially more efficient and cost-effective approach compared to existing methods.
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